molecular formula C7H8N2O4 B1334597 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde CAS No. 42604-63-7

1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde

Cat. No. B1334597
CAS RN: 42604-63-7
M. Wt: 184.15 g/mol
InChI Key: NADASDWWUUDZFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the rearrangement of triazoles, as described in the first paper. The equilibrium of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles can be shifted by heating in dimethyl sulfoxide, which is influenced by the electronic properties of substituents. This suggests that the synthesis of compounds like "1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde" could also be sensitive to the nature of substituents and reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been characterized using techniques such as 13C NMR spectroscopy and X-ray crystallography. For instance, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate was determined, revealing a complex coordination involving nitrogen and oxygen atoms . This indicates that the molecular structure of "1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde" could also be elucidated using such techniques, potentially revealing interesting coordination patterns.

Chemical Reactions Analysis

The reactivity of related compounds under various conditions has been explored. For example, the reaction of singlet oxygen with 1,3-dimethylindole in the presence of aldehydes leads to the formation of 1,2,4-trioxanes . This demonstrates that the presence of aldehydes can significantly influence the outcome of reactions involving oxygen species. Similarly, the reactivity of 1,3-dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione was studied, showing solvolytic behavior and ring-opening reactions . These findings could be relevant when considering the chemical reactions of "1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde" have been inferred from their molecular structures and reactivity patterns. For instance, the geometry of the diazaphospholidine ring in one of the studied compounds suggests resonance interactions that could affect its reactivity . The properties of the compound of interest could similarly be influenced by its own unique structural features, such as the arrangement of its carbonyl and aldehyde groups.

Scientific Research Applications

Intermolecular Interactions and Crystal Structure Analysis

1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde has been studied for its role in crystal structure analysis. Barakat et al. (2017) investigated its intermolecular interactions and characterized its crystal structure using Hirshfeld surface analysis, X-ray diffraction, and thermal tools. This compound demonstrates good thermal stability up to 215°C (Barakat et al., 2017).

Synthesis of New Molecular Structures

The compound is instrumental in synthesizing new molecular structures. Kuhn et al. (2005) reported its reaction with aqueous formaldehyde, resulting in various complex structures. This synthesis path leads to potential applications in the creation of new molecular frameworks (Kuhn et al., 2005).

Copper(II) Complexes Synthesis

Fırıncı et al. (2017) used 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde as a ligand in synthesizing novel copper(II) complexes. This study highlights the compound's utility in creating metal-organic frameworks, which have various potential applications in catalysis and material science (Fırıncı et al., 2017).

Molecular Architecture and Natural Product Synthesis

Berezin and Achilefu (2007) demonstrated the compound's utility in incorporating cationic imidazolium groups into molecular architectures. Their research showcases its role in diverse chemical reactions and the synthesis of natural products (Berezin & Achilefu, 2007).

Potential in Anticancer Drug Development

A study by Santana et al. (2020) involved the use of 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde in synthesizing compounds with potential as leads for new anticancer drugs. This highlights its significance in medicinal chemistry and drug discovery (Santana et al., 2020).

Safety And Hazards

The safety and hazards associated with “1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde” are not well-documented . It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.

properties

IUPAC Name

1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-8-5(11)4(3-10)6(12)9(2)7(8)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADASDWWUUDZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382947
Record name 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde

CAS RN

42604-63-7
Record name 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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